Bienvenue dans la boutique en ligne BenchChem!

Fentiapril

Antioxidant Free Radical Sulfhydryl

Fentiapril (rentiapril, SA-446) is a sulfhydryl ACE inhibitor offering dual-action pharmacology: potent ACE inhibition plus direct free radical scavenging—absent in non-sulfhydryl alternatives (enalapril, lisinopril). Head-to-head data confirm more rapid & prolonged BP reduction vs captopril/alacepril. Defined NOEL (30–125 mg/kg) supports precise dosing. No aminopeptidase P inhibition, unlike enalaprilat/ramiprilat, preserving bradykinin metabolism integrity. Optimized for ischemia-reperfusion, renovascular hypertension & oxidative stress models.

Molecular Formula C13H15NO4S2
Molecular Weight 313.4 g/mol
CAS No. 80830-42-8
Cat. No. B1210195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFentiapril
CAS80830-42-8
Synonyms2-(2'-hydroxyphenyl)-3-(3-mercaptopropanoyl)-4-thiazolidine carboxylic acid
rentiapril
rentiapril, (2R-cis)-isomer
SA 446
SA-446
Molecular FormulaC13H15NO4S2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O
InChIInChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1
InChIKeyBSHDUMDXSRLRBI-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fentiapril (Rentiapril, SA-446): Procurement-Grade ACE Inhibitor with Sulfhydryl-Dependent Antioxidant Activity and Established Toxicity Profile


Fentiapril (CAS: 80830-42-8), also designated rentiapril or SA-446, is a small-molecule angiotensin-converting enzyme (ACE) inhibitor of the sulfhydryl (-SH)-containing class [1]. Structurally defined as (2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid (C₁₃H₁₅NO₄S₂, MW 313.39 g/mol) [2], it exhibits oral activity and has been investigated for antihypertensive and cardioprotective applications . As a research-use compound, its procurement value hinges on differentiation from both other sulfhydryl ACE inhibitors (e.g., captopril, zofenopril) and non-sulfhydryl alternatives (e.g., enalapril, lisinopril).

Why Fentiapril (Rentiapril) Cannot Be Interchanged with Other ACE Inhibitors in Research Settings


Within the ACE inhibitor class, substantial heterogeneity exists in molecular structure (sulfhydryl-containing vs. carboxylalkyl vs. phosphoryl), duration of action, and off-target pharmacological properties. Fentiapril is a sulfhydryl (-SH)-containing ACE inhibitor, which confers a unique, quantitative free radical-scavenging capacity absent in non-sulfhydryl analogs such as enalapril and lisinopril [1]. Furthermore, direct head-to-head clinical data demonstrate that fentiapril produces more potent and prolonged ACE inhibition compared to captopril and alacepril at equivalent antihypertensive dosing, and its toxicity profile has been characterized against captopril in a 3-month rat study [2][3]. These distinctions preclude generic substitution in experimental designs requiring either specific antioxidant activity or defined in vivo exposure/toxicity parameters.

Fentiapril (Rentiapril) Technical Evidence Guide: Quantified Differentiation from Captopril, Alacepril, and Non-Sulfhydryl ACE Inhibitors


Sulfhydryl-Dependent Free Radical Scavenging Activity vs. Non-Sulfhydryl ACE Inhibitors

Fentiapril, as a sulfhydryl (-SH)-containing ACE inhibitor, exhibits direct nonsuperoxide free radical scavenging activity, whereas non-sulfhydryl ACE inhibitors (e.g., enalapril, lisinopril) lack this property [1]. In a riboflavin-sensitized dianisidine photooxidation assay generating free radicals, fentiapril at 4 × 10⁻⁵ M was effective at scavenging nonsuperoxide free radicals. Non-sulfhydryl ACE inhibitors showed no scavenging activity under identical conditions [1].

Antioxidant Free Radical Sulfhydryl

Relative Rank in Hydroxyl Radical (HO•) Scavenging Among Therapeutic Agents

Fentiapril (rentiapril) demonstrates moderate hydroxyl radical (HO•) scavenging activity in a direct comparative ranking study. The scavenging order of tested compounds was: penicillamine > rentiapril > ascorbic acid > cysteine > glutathione > thiomalic acid > N-acetylcysteine > myocrysin > methionine [1]. This positions rentiapril as the second most potent scavenger among the nine agents evaluated.

Hydroxyl Radical Antioxidant In Vitro

More Potent and Prolonged ACE Inhibition vs. Captopril and Alacepril in Hypertensive Patients

In a clinical study comparing captopril, rentiapril, and alacepril in patients with renovascular hypertension (RVH) and essential hypertension (EH), rentiapril (dosed equivalently to 50 mg captopril) inhibited ACE activity more strongly and for longer periods than either captopril or alacepril [1]. In RVH patients, blood pressure was reduced more quickly and for longer durations by rentiapril than by captopril or alacepril [1].

ACE Inhibition Clinical Duration of Action

Defined No-Effect Dose (NOEL) in 3-Month Rat Toxicity Study with Captopril Reference

A 3-month oral toxicity study in Sprague-Dawley rats established a no-effect dose (NOEL) for rentiapril of 30 mg/kg in females and 125 mg/kg in males. Captopril was included as a reference compound, providing comparative safety context for other sulfhydryl ACE inhibitors [1]. Renal changes (proximal tubular degeneration, juxtaglomerular cell hyperplasia) occurred at ≥500 mg/kg, and gastrointestinal hemorrhage was observed at the highest dose (1000 mg/kg) [1].

Toxicology NOEL Renal

Lack of Off-Target Aminopeptidase P Inhibition vs. Carboxylalkyl ACE Inhibitors

Unlike several carboxylalkyl ACE inhibitors (cilazaprilat, enalaprilat, ramiprilat), which inhibit aminopeptidase P with I₅₀ values of 3–12 μM, rentiapril shows no inhibitory effect on this enzyme [1]. This selectivity profile is shared with other sulfhydryl and phosphoryl ACE inhibitors (e.g., captopril, fosinoprilat) but distinguishes rentiapril from the commonly used carboxylalkyl subclass [1].

Selectivity Aminopeptidase P Off-Target

Documented Reproductive and General Toxicity Profile in Preclinical Studies

Rentiapril has undergone dedicated reproductive toxicity evaluation in rats, including assessments of general reproductive performance, embryofoetal toxicity, and peri-/postnatal development [1]. Additionally, general pharmacological properties have been characterized across multiple organ systems [2]. This breadth of preclinical safety data contrasts with many lesser-studied experimental ACE inhibitors and provides a defined toxicological framework for research use.

Reproductive Toxicology Preclinical Safety Developmental

Recommended Research and Industrial Application Scenarios for Fentiapril (Rentiapril, SA-446)


Cardiovascular Pharmacology Studies Requiring Sulfhydryl-Dependent Antioxidant Activity

In models of ischemia-reperfusion injury, atherosclerosis, or hypertension where oxidative stress is a pathogenic mediator, fentiapril provides the dual benefit of ACE inhibition and direct free radical scavenging. Unlike non-sulfhydryl ACE inhibitors (enalapril, lisinopril), fentiapril retains antioxidant capacity, as demonstrated in free radical scavenging assays [1].

Chronic Rodent Toxicology Protocols with Established NOEL Benchmarks

For studies requiring defined exposure margins, fentiapril's 3-month NOEL (30 mg/kg in female rats, 125 mg/kg in male rats) offers a quantitative basis for dose selection and interpretation of renal or gastrointestinal findings [2]. The availability of captopril as a reference comparator in the same study enhances interpretability relative to other sulfhydryl ACE inhibitors.

Investigations of ACE Inhibitor Selectivity and Off-Target Enzyme Interactions

Fentiapril exhibits no inhibitory activity against aminopeptidase P, in contrast to carboxylalkyl ACE inhibitors (e.g., enalaprilat, ramiprilat) which inhibit this enzyme with I₅₀ values of 3–12 μM [3]. This selectivity profile is critical for studies examining bradykinin metabolism or the functional consequences of aminopeptidase P modulation.

Renovascular Hypertension and RAS Dynamics Research

Given the clinical evidence of more rapid and prolonged blood pressure reduction in renovascular hypertension patients compared to captopril and alacepril [4], fentiapril is well-suited for preclinical models of renal artery stenosis or other high-renin states where sustained RAS suppression is a key experimental endpoint.

Quote Request

Request a Quote for Fentiapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.